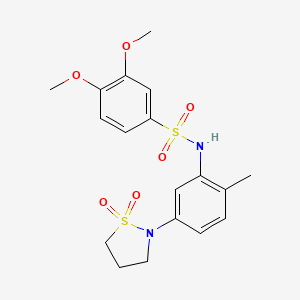![molecular formula C24H18ClN5O3 B2502540 3-(2-clorofenil)-N-(5-(imidazo[1,2-a]pirimidin-2-il)-2-metoxifenil)-5-metilisoxazol-4-carboxamida CAS No. 862811-06-1](/img/structure/B2502540.png)
3-(2-clorofenil)-N-(5-(imidazo[1,2-a]pirimidin-2-il)-2-metoxifenil)-5-metilisoxazol-4-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chlorophenyl)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C24H18ClN5O3 and its molecular weight is 459.89. The purity is usually 95%.
BenchChem offers high-quality 3-(2-chlorophenyl)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-5-methylisoxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-chlorophenyl)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-5-methylisoxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Las imidazo[1,2-a]piridinas son andamiajes heterocíclicos valiosos en la síntesis orgánica y la química farmacéutica . La funcionalización directa de este compuesto es una estrategia eficiente para construir derivados de imidazo[1,2-a]piridina.
- Los derivados de imidazo[1,2-a]piridina se han explorado por sus propiedades luminiscentes y aplicaciones en dispositivos optoelectrónicos .
- Debido a sus propiedades de fluorescencia, este compuesto podría servir como un emisor para la microscopía confocal e imagenología .
Química Medicinal y Desarrollo de Fármacos
Dispositivos Optoelectrónicos y Sensores
Microscopía Confocal e Imagenología
Propiedades Biocidas
Mecanismo De Acción
Target of Action
The compound contains an imidazo[1,2-a]pyrimidine moiety , which is a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . Compounds with this moiety have been used in the development of various drugs, suggesting that they can interact with a wide range of biological targets .
Mode of Action
The exact mode of action would depend on the specific biological target of the compound. Generally, compounds with the imidazo[1,2-a]pyrimidine moiety can interact with their targets through various types of chemical bonds and intermolecular forces, leading to changes in the target’s function .
Biochemical Pathways
The affected pathways would also depend on the specific biological target. Given the wide range of potential targets for compounds with the imidazo[1,2-a]pyrimidine moiety, they could potentially affect a variety of biochemical pathways .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cellular signaling and function to potential therapeutic effects in disease treatment .
Análisis Bioquímico
Biochemical Properties
The compound interacts with various enzymes, proteins, and other biomolecules. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo [1,2-a]pyrimidine derivatives . This involves radical reactions through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Cellular Effects
It is known that imidazo [1,2-a]pyrimidines have inhibitory effects against insulin-like growth factor-I receptor (IGF-IR), p13K, aurora kinase, and tyrosine kinase EphB4 .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves a variety of biochemical reactions. The compound is involved in multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .
Temporal Effects in Laboratory Settings
It is known that the yield of the desired compounds in isocyanide-based multicomponent reactions is due to the decomposition of acid-sensitive 2-morpholinoethyl, p -methoxyphenyl, trimethylsilyl cyanides and tert -butyl isocyanide (at higher temperature) .
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN5O3/c1-14-21(22(29-33-14)16-6-3-4-7-17(16)25)23(31)27-18-12-15(8-9-20(18)32-2)19-13-30-11-5-10-26-24(30)28-19/h3-13H,1-2H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQGTUWSIITYMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=C(C=CC(=C3)C4=CN5C=CC=NC5=N4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[1-(4-Fluoro-3-methylphenyl)pyrrolidin-3-yl]methanol](/img/structure/B2502460.png)
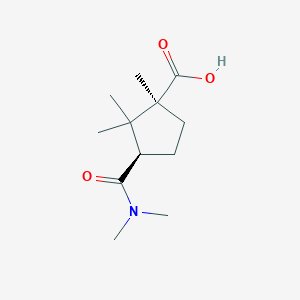
![N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3-(trifluoromethyl)benzamide](/img/structure/B2502463.png)
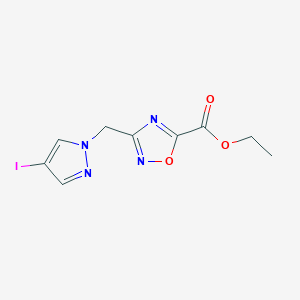

![N-[(methylcarbamothioyl)amino]-3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2502467.png)
![tert-butyl 2-{[3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B2502468.png)
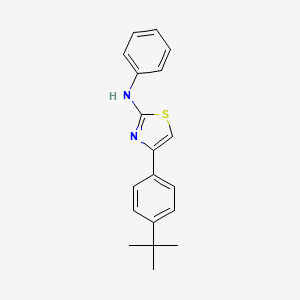
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-phenylpropanamide](/img/structure/B2502474.png)
![2-[(1-Cyclopentylpyrazol-4-yl)amino]acetic acid](/img/structure/B2502475.png)
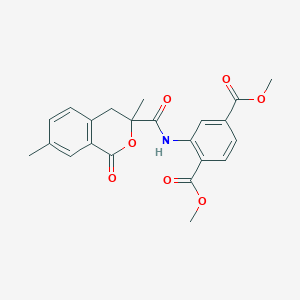
![3-Tert-butyl-6-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2502477.png)
